molecular formula C17H18N4O7S2 B2541938 (Z)-ethyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164532-56-2

(Z)-ethyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2541938
CAS No.: 1164532-56-2
M. Wt: 454.47
InChI Key: RKOSPUCNUIMRCZ-ZPHPHTNESA-N
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Description

(Z)-ethyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H18N4O7S2 and its molecular weight is 454.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The chemical compound , due to its complex structure, is related to a broader class of compounds used in various synthetic and biological research applications. Although direct studies on this specific compound may not be readily available, research on similar compounds provides insight into potential applications in scientific research.

  • Orthogonal Synthesis of Functionalized Compounds : Research by Cheng et al. (2010) explored the orthogonal synthesis of densely functionalized pyrroles and thiophenes from reactions involving similar zwitterionic structures. This methodology underscores the potential of such compounds in synthesizing polyfunctionalized derivatives with high yields, which are challenging to obtain through other chemical means (Cheng, Peng, & Li, 2010).

  • Development of Antithrombotic Treatments : A study by Hayashi et al. (1998) discussed the development of a highly potent and orally active fibrinogen receptor antagonist, characterized by a similar trisubstituted beta-amino acid residue. This compound showed significant potential, especially for antithrombotic treatment in acute phases, highlighting the therapeutic applications of such molecules (Hayashi et al., 1998).

  • Synthesis of Heterocyclic Compounds : Mohamed (2014, 2021) detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, indicating the versatility of such structures in creating a wide range of heterocyclic compounds. These processes could be foundational for developing new pharmaceuticals and materials (Mohamed, 2014; Mohamed, 2021).

  • Antimicrobial Activities : Research by Wardkhan et al. (2008) on thiazoles and their fused derivatives revealed significant antimicrobial activities against various pathogens. This study showcases the potential of such compounds in contributing to the development of new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

  • Antihypertensive α-Blocking Agents : Abdel-Wahab et al. (2008) synthesized and screened compounds for antihypertensive α-blocking activity, demonstrating the potential of related molecules in addressing hypertension. This research indicates the relevance of such compounds in medicinal chemistry for therapeutic applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Properties

IUPAC Name

ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O7S2/c1-2-28-16(25)9-20-11-4-3-10(30(18,26)27)7-12(11)29-17(20)19-13(22)8-21-14(23)5-6-15(21)24/h3-4,7H,2,5-6,8-9H2,1H3,(H2,18,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOSPUCNUIMRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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